molecular formula C16H18N2O2 B8613312 1H-Indole-6-carboxamide, N-(cyclopentylmethyl)-3-formyl- CAS No. 114085-90-4

1H-Indole-6-carboxamide, N-(cyclopentylmethyl)-3-formyl-

Cat. No. B8613312
CAS RN: 114085-90-4
M. Wt: 270.33 g/mol
InChI Key: QDRJZYCSDKAXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-6-carboxamide, N-(cyclopentylmethyl)-3-formyl- is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-6-carboxamide, N-(cyclopentylmethyl)-3-formyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-6-carboxamide, N-(cyclopentylmethyl)-3-formyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

114085-90-4

Product Name

1H-Indole-6-carboxamide, N-(cyclopentylmethyl)-3-formyl-

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-(cyclopentylmethyl)-3-formyl-1H-indole-6-carboxamide

InChI

InChI=1S/C16H18N2O2/c19-10-13-9-17-15-7-12(5-6-14(13)15)16(20)18-8-11-3-1-2-4-11/h5-7,9-11,17H,1-4,8H2,(H,18,20)

InChI Key

QDRJZYCSDKAXSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNC(=O)C2=CC3=C(C=C2)C(=CN3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (DMF)(20 ml) was cooled to 0° under an atmosphere of nitrogen and treated cautiously with phosphorus oxychloride (6.6 ml). This solution was stirred at 0° for 15 minutes, warmed to room temperature, and treated with a solution of 6-(N-cyclopentylmethylcarbamoyl)indole (14.3 g) in DMF (100 ml). The yellow mixture was stirred for 2 hours and then brought to pH 14 by the addition of ice and 20% (w/v) aqueous sodium hydroxide. The mixture was heated to reflux for 5 minutes and allowed to cool. The precipitate which formed was collected by filtration and triturated with ether to give 6-(N-cyclopentylmethylcarbamoyl)-3-formylindole (9.6 g, 60%) as a tan powder; mp 224°-225°.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
6-(N-cyclopentylmethylcarbamoyl)indole
Quantity
14.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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